molecular formula C16H13NO2S B2538629 BENZYL N-(1-BENZOTHIOPHEN-2-YL)CARBAMATE CAS No. 1820614-60-5

BENZYL N-(1-BENZOTHIOPHEN-2-YL)CARBAMATE

Cat. No.: B2538629
CAS No.: 1820614-60-5
M. Wt: 283.35
InChI Key: RGHVERTVPNHFKC-UHFFFAOYSA-N
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Description

Benzyl N-(1-benzothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C16H13NO2S It is known for its unique structure, which includes a benzothiophene moiety linked to a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1-benzothiophen-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-benzothiophen-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(1-benzothiophen-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl N-(1-benzothiophen-2-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzothiophene moiety may play a role in binding to biological receptors or enzymes, while the carbamate group could influence the compound’s stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • Benzyl N-(1-benzothiophen-2-yl)carbamate
  • Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
  • Benzyl N-(1-benzothiophen-3-yl)carbamate

Comparison: this compound is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of a bromine atom in Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate can significantly alter its electronic properties and reactivity .

Properties

IUPAC Name

benzyl N-(1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c18-16(19-11-12-6-2-1-3-7-12)17-15-10-13-8-4-5-9-14(13)20-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHVERTVPNHFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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